2-(3-Methoxystyryl)phenol

Description

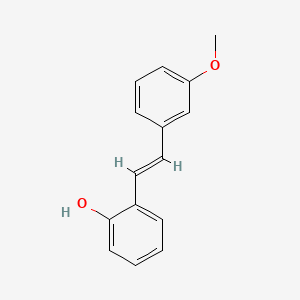

2-(3-Methoxystyryl)phenol is a styrylphenol derivative characterized by a vinyl-bridged aromatic system. Its structure consists of a phenol ring connected via a styryl (CH=CH) group to a second aromatic ring substituted with a methoxy group at the 3-position. The styryl moiety and methoxy substituent contribute to its hydrophobicity and electronic properties, which influence its binding affinity to biological targets.

Properties

IUPAC Name |

2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKADNPRLDAEDMO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrylphenol derivatives vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of 2-(3-Methoxystyryl)phenol with structurally related compounds:

Structural Analogues

Physicochemical Properties

- For example, compound 13 in , with extended ethoxy chains, demonstrates modified solubility for liposomal formulations .

- Melting Points: Styrylphenols generally exhibit higher melting points due to planar aromatic systems and intermolecular interactions. For instance, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol () melts at 474 K, influenced by nitro and pyrazole groups .

Research Findings and Implications

- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar aromatic systems and hydrogen-bonding networks critical for stability .

- Structure-Activity Relationships (SAR) : Substituent position (3- vs. 4-methoxy) and chain length (e.g., ethoxy extensions in ) modulate bioactivity and solubility .

- Therapeutic Potential: Styrylphenols’ ability to cross the blood-brain barrier and bind amyloid-β positions them as candidates for neurodegenerative disease therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.